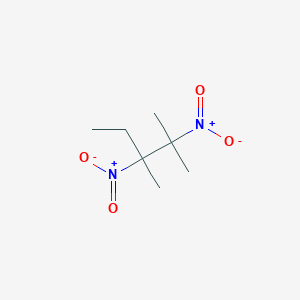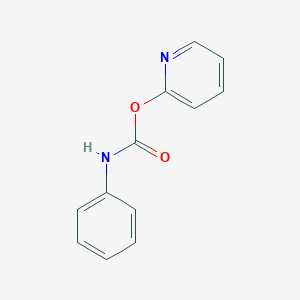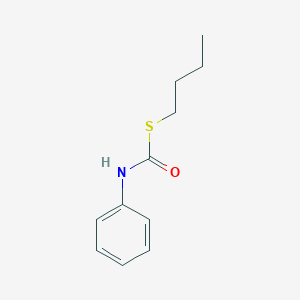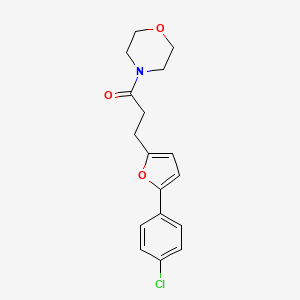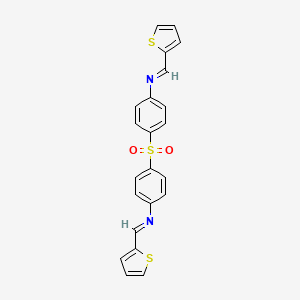
P-(N-(2-Thenylidene)amino)phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(N-(2-Thenylidene)amino)phenyl sulfone is an organic compound with the molecular formula C22H16N2O2S3 and a molecular weight of 436.577 g/mol . This compound is part of a class of sulfones, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-(N-(2-Thenylidene)amino)phenyl sulfone typically involves the condensation of 2-thenylideneamine with phenyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
P-(N-(2-Thenylidene)amino)phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or other lower oxidation state compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
Applications De Recherche Scientifique
P-(N-(2-Thenylidene)amino)phenyl sulfone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of P-(N-(2-Thenylidene)amino)phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to P-(N-(2-Thenylidene)amino)phenyl sulfone include:
- 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone
- 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone
- 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thenylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
102468-05-3 |
|---|---|
Formule moléculaire |
C22H16N2O2S3 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C22H16N2O2S3/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |
Clé InChI |
ATGSMFVSXNRYQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



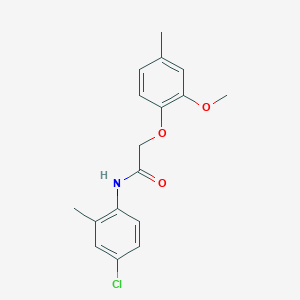
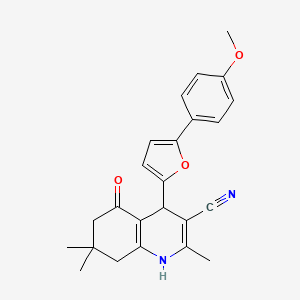
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)

![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
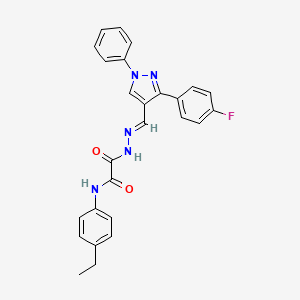
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
